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molecular formula C11H11NO2 B1605278 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione CAS No. 5488-36-8

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

Cat. No. B1605278
M. Wt: 189.21 g/mol
InChI Key: VSRVOIDBBCKMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06417362B1

Procedure details

The compound (6.0 g) obtained in step (b) just above was dissolved in a mixed solvent (acetonitrile:water=4:1) (40 ml). Diammonium cerium nitrate (26.6 g) was added to the solution. The mixture was stirred at room temperature for 3 hr. The reaction solution was extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:2) to give 4,4-dimethyl-4H-isoquinoline-1,3-dione (10.9 g).
Name
compound
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Diammonium cerium nitrate
Quantity
26.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[C:17](=[O:18])[C:16]([CH3:20])([CH3:19])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=[O:21])=CC=1.C(#N)C.[N+]([O-])([O-])=O.[Ce+3].[NH4+].[NH4+].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>O>[CH3:19][C:16]1([CH3:20])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:21])[NH:8][C:17]1=[O:18] |f:2.3.4.5.6.7.8.9|

Inputs

Step One
Name
compound
Quantity
6 g
Type
reactant
Smiles
COC1=CC=C(CN2C(C3=CC=CC=C3C(C2=O)(C)C)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Diammonium cerium nitrate
Quantity
26.6 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C(NC(C2=CC=CC=C12)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: CALCULATEDPERCENTYIELD 297%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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